molecular formula C14H9NO2 B101295 1-Nitrophenanthrene CAS No. 17024-17-8

1-Nitrophenanthrene

Katalognummer B101295
CAS-Nummer: 17024-17-8
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: SGNWFFATVZVHNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitrophenanthrene is a polycyclic aromatic compound commonly used in scientific research due to its unique chemical properties. It is a yellow crystalline solid that is highly soluble in organic solvents and has a high melting point.

Wirkmechanismus

The mechanism of action of 1-Nitrophenanthrene is not well understood. However, it is believed to act as a reactive electrophile, which can react with nucleophiles such as DNA, proteins, and lipids. This reaction can lead to the formation of adducts, which can cause DNA damage and lead to mutations.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 1-Nitrophenanthrene are not well understood. However, studies have shown that exposure to 1-Nitrophenanthrene can lead to oxidative stress, DNA damage, and apoptosis in various cell types. Additionally, exposure to 1-Nitrophenanthrene has been shown to cause liver and lung damage in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-Nitrophenanthrene in lab experiments is its unique chemical properties, which make it a useful intermediate in the synthesis of other compounds. However, one limitation is its potential toxicity, which can make it difficult to work with in the lab.

Zukünftige Richtungen

There are several future directions for the study of 1-Nitrophenanthrene. One direction is the development of new synthesis methods that are more efficient and less toxic. Additionally, future studies could focus on the mechanism of action of 1-Nitrophenanthrene and its potential use in the development of new drugs and therapies. Finally, future studies could focus on the potential environmental impact of 1-Nitrophenanthrene and ways to mitigate its effects.

Synthesemethoden

1-Nitrophenanthrene can be synthesized through several methods, including the nitration of phenanthrene with nitric acid and sulfuric acid. This method involves the reaction of phenanthrene with a mixture of concentrated nitric acid and sulfuric acid at a temperature of 60-70°C. The resulting nitrophenanthrene is then extracted using organic solvents and purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

1-Nitrophenanthrene is widely used in scientific research due to its unique chemical properties. It is commonly used as a starting material for the synthesis of various compounds, including dyes, pharmaceuticals, and agrochemicals. Additionally, 1-Nitrophenanthrene is used in the study of organic chemistry, as it is a useful intermediate in the synthesis of other polycyclic aromatic compounds.

Eigenschaften

CAS-Nummer

17024-17-8

Produktname

1-Nitrophenanthrene

Molekularformel

C14H9NO2

Molekulargewicht

223.23 g/mol

IUPAC-Name

1-nitrophenanthrene

InChI

InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H

InChI-Schlüssel

SGNWFFATVZVHNF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3[N+](=O)[O-]

Andere CAS-Nummern

68455-92-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.